4-Chloro-3-nitrobenzaldehyde
Overview
Description
4-Chloro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and a nitro group at the third position. This compound is a pale yellow crystalline solid and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-nitrobenzaldehyde is the inflammatory response in the body . It has been shown to have anti-inflammatory and antinociceptive effects . The compound seems to interact with the immune system, specifically with cytokines, which are small proteins that are crucial in cell signaling .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. As a derivative of benzene, it can undergo nucleophilic reactions . These reactions are characterized by the initial addition of a nucleophile (a molecule that donates an electron pair to form a chemical bond) to the aromatic ring, followed by the loss of a halide anion .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation and pain perception . It has been shown to decrease the production of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6, and increase the production of the anti-inflammatory cytokine IL-10 . This suggests that this compound may modulate the immune response and reduce inflammation and pain.
Result of Action
The action of this compound results in significant anti-inflammatory and antinociceptive effects . It reduces inflammation and pain, potentially making it useful in the treatment of conditions characterized by these symptoms .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-nitrobenzaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it acts as a potent inhibitor of VCAM-1 expression, which is crucial in autoimmune and allergic inflammatory diseases . The compound’s interactions with biomolecules are primarily through its aldehyde and nitro functional groups, which can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of inflammatory cytokines in macrophages, thereby affecting the immune response . Additionally, this compound can induce oxidative stress in cells, leading to changes in cellular metabolism and potentially triggering apoptosis in certain cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, altering their conformation and activity. This binding often involves the aldehyde group reacting with nucleophilic residues such as lysine or cysteine in the enzyme’s active site . Furthermore, the nitro group can participate in redox reactions, contributing to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating immune responses . At higher doses, it can become toxic, leading to adverse effects such as liver damage or systemic toxicity. Threshold effects are often observed, where a small increase in dosage can lead to significant changes in biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, which converts it into corresponding carboxylic acids . The compound can also undergo reduction reactions, where the nitro group is reduced to an amine, altering its biochemical properties and interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, specific transporters or binding proteins may facilitate its movement within the cell, affecting its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with localized enzymes and proteins . Post-translational modifications, such as phosphorylation or ubiquitination, may also play a role in targeting this compound to specific cellular compartments.
Preparation Methods
4-Chloro-3-nitrobenzaldehyde can be synthesized through several methods:
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Nitration of 4-Chlorobenzaldehyde: : This method involves the nitration of 4-chlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative .
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Friedel-Crafts Acylation: : Another method involves the Friedel-Crafts acylation of chlorobenzene followed by nitration. This multi-step process includes the formation of an acyl chloride intermediate, which is then nitrated to yield this compound .
Chemical Reactions Analysis
4-Chloro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid .
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Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
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Substitution: : The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or sodium ethoxide .
Scientific Research Applications
4-Chloro-3-nitrobenzaldehyde has several applications in scientific research:
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Chemical Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
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Biological Studies: : The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays .
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Material Science: : It is used in the preparation of functional materials, such as polymers and dyes .
Comparison with Similar Compounds
4-Chloro-3-nitrobenzaldehyde can be compared with other similar compounds, such as:
4-Nitrobenzaldehyde: Lacks the chlorine substituent, making it less reactive in nucleophilic aromatic substitution reactions.
3-Nitrobenzaldehyde: Lacks the chlorine substituent, affecting its reactivity and physical properties.
4-Bromo-3-nitrobenzaldehyde: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the chlorine and nitro substituents.
Properties
IUPAC Name |
4-chloro-3-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETBKLHJEWXWBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044846 | |
Record name | 4-Chloro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-34-4 | |
Record name | 4-Chloro-3-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16588-34-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68097 | |
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Record name | Benzaldehyde, 4-chloro-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chloro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLORO-3-NITROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/389H8733F1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-chloro-3-nitrobenzaldehyde be used to synthesize complex molecules?
A1: Yes, recent research demonstrates that this compound can act as a valuable building block in organic synthesis. A study [] highlighted its participation in a multi-component reaction with dimethyl acetylenedicarboxylate (DMAD) and triarylphosphanes. This reaction leads to the formation of γ-lactones bearing α-phosphorus ylides. These ylides can further react with aldehydes in a Wittig reaction, showcasing the potential of this approach to generate diverse olefin structures. Interestingly, the study found that the electron-deficient nature of this compound contributed to the good yields observed in the γ-lactone formation.
Q2: What computational studies have been done on this compound?
A2: Researchers have employed computational methods to investigate the molecular properties of this compound. A study [] utilized ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to understand its electronic structure and spectral characteristics. The study reported calculated vibrational frequencies from FT-IR and FT-Raman spectra, along with analysis of natural bond orbital (NBO) interactions and frontier molecular orbitals (HOMO-LUMO). These computations provide valuable insights into the reactivity and potential applications of this compound.
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